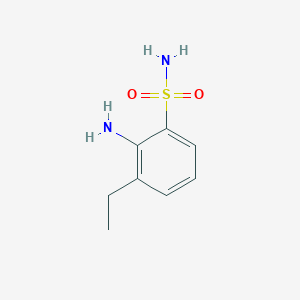
2-Amino-3-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-ethylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antibacterial Properties
2-Amino-3-ethylbenzenesulfonamide is primarily recognized for its role as a building block in the synthesis of sulfonamide-based antibiotics. These compounds exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway of bacteria. This inhibition leads to reduced folate levels, essential for bacterial growth and replication .
Carbonic Anhydrase Inhibition
Recent studies have highlighted the potential of derivatives of this compound as inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor growth. For instance, a series of novel sulfonamides incorporating this moiety demonstrated significant inhibitory activity against these isoforms, suggesting potential applications in cancer therapy . The selectivity for tumor-associated isoforms enhances their therapeutic profile while minimizing side effects on normal tissues.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in various biochemical studies aimed at understanding enzyme interactions and inhibition mechanisms. It has been shown to interfere with cellular processes by inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play pivotal roles in metabolic pathways . This makes it a valuable tool in research focused on metabolic diseases and enzyme regulation.
Cellular Effects
Research indicates that this compound can affect cell signaling pathways and gene expression. Its ability to induce apoptosis in cancer cell lines has been documented, showcasing its potential as an anticancer agent . The compound's interaction with cellular proteins can also provide insights into disease mechanisms and therapeutic targets.
Industrial Applications
Synthesis of Dyes and Pigments
In addition to its medicinal applications, this compound serves as an intermediate in the production of various dyes and pigments. Its chemical properties allow it to participate in reactions that yield colorants used in textiles and coatings .
Material Science
The compound is also explored in material science for developing polymers with specific properties. Its sulfonamide group can enhance material characteristics such as thermal stability and chemical resistance, making it suitable for advanced material applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Ibrahim et al. (2016) | Synthesis of sulfonamides | Developed novel sulfonamides with significant CA inhibitory activity against isoforms IX and XII. |
| RSC Advances (2021) | Anticancer activity | New benzenesulfonamides exhibited selective inhibition against CA IX; induced apoptosis in breast cancer cell lines. |
| PMC (2021) | Enzyme inhibition | Investigated new triazinyl-substituted derivatives; demonstrated high affinity towards hCA isozymes with promising pharmacokinetic profiles. |
Eigenschaften
CAS-Nummer |
194020-05-8 |
|---|---|
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-amino-3-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-4-3-5-7(8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
MXUOCYOEJLHSPP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)S(=O)(=O)N)N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)S(=O)(=O)N)N |
Synonyme |
Benzenesulfonamide, 2-amino-3-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















